molecular formula C9H7BrN2 B1291492 7-Bromo-2-methylquinazoline CAS No. 552331-87-0

7-Bromo-2-methylquinazoline

Cat. No. B1291492
Key on ui cas rn: 552331-87-0
M. Wt: 223.07 g/mol
InChI Key: FUJPMAXZVVBVEY-UHFFFAOYSA-N
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Patent
US06831175B2

Procedure details

The 4-Bromo-2-fluoro-benzaldehyde (1 g, 4.9 mmol), acetamidine and DMA were mixed and heated to 140° C. for 5 hours. The mixture was cooled to room temperature and dried under vacuum. The mixture was purified by flash column afforded 47 mg product in 4% yield. MS (ESI) m/e 223 (M+1)+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
4%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=O)=[C:4](F)[CH:3]=1.[C:11]([NH2:14])(=[NH:13])[CH3:12]>CC(N(C)C)=O>[Br:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:6]=[N:13][C:11]([CH3:12])=[N:14]2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(C=O)C=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=N)N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
dried under vacuum
CUSTOM
Type
CUSTOM
Details
The mixture was purified by flash column

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C2C=NC(=NC2=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 47 mg
YIELD: PERCENTYIELD 4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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